molecular formula C16H14O2S B2684548 1-PHENYL-2-(PHENYLSULFANYL)BUTANE-1,3-DIONE CAS No. 28195-11-1

1-PHENYL-2-(PHENYLSULFANYL)BUTANE-1,3-DIONE

Cat. No.: B2684548
CAS No.: 28195-11-1
M. Wt: 270.35
InChI Key: ZTGXKGGOORUUBD-UHFFFAOYSA-N
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Description

1-Phenyl-2-(phenylsulfanyl)butane-1,3-dione is a sulfur-functionalized organic compound with the CAS Registry Number 92512-74-8 . Its molecular formula is C₁₇H₁₆O₂S, and it has a molecular weight of 284.37 g/mol . The compound is a derivative of 1-Phenylbutane-1,3-dione (Benzoylacetone), a well-known β-diketone often utilized as a chemical intermediate and a ligand for forming metal complexes . The incorporation of a phenylsulfanyl group suggests its potential utility as a versatile chemical building block in organic synthesis. Compounds with similar dione and sulfide functionalities serve as key precursors for synthesizing various heterocyclic compounds and complex molecular architectures . Researchers can employ this reagent to develop novel substances for applications in materials science and pharmaceutical research. Safety and Handling: This product is intended for research purposes only and is not classified as a medicinal product. It is strictly for use in a laboratory setting by qualified professionals. Always consult the Safety Data Sheet (SDS) before use and adhere to safe laboratory practices.

Properties

IUPAC Name

1-phenyl-2-phenylsulfanylbutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c1-12(17)16(19-14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGXKGGOORUUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(phenylsulfanyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1,3-butanedione with a phenylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(phenylsulfanyl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that compounds related to 1-phenyl-2-(phenylsulfanyl)butane-1,3-dione exhibit significant antiviral properties. For instance, derivatives of similar structures have shown efficacy against human immunodeficiency virus (HIV) and herpes simplex virus (HSV) due to their ability to inhibit key viral enzymes involved in DNA synthesis. The mechanism often involves the inhibition of reverse transcriptase and other vital enzymes necessary for viral replication .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that certain diketones can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering oxidative stress pathways. The presence of the phenylthio group may enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity
Additionally, derivatives of diketones have been reported to possess antimicrobial properties. The ability to inhibit bacterial growth has been attributed to their interference with bacterial cell wall synthesis and function .

Organic Synthesis

Synthesis of Functionalized Compounds
this compound serves as a versatile intermediate in organic synthesis. It can be used in the preparation of various functionalized arylthio compounds through reactions such as nucleophilic substitution and condensation reactions. These transformations are crucial for developing new materials and pharmaceuticals .

Mechanistic Studies
The compound has been utilized in mechanistic studies to understand reaction pathways involving sulfur-containing compounds. Its reactivity profile provides insights into the behavior of sulfur in organic reactions, which is valuable for designing new synthetic routes .

Material Science

Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. The sulfur atom in the structure may contribute to improved thermal stability and resistance to oxidative degradation in polymeric materials .

Case Studies

Study Title Findings Reference
Antiviral Activity of DiketonesDemonstrated significant antiviral effects against HIV and HSV using derivatives similar to the compound.
Anticancer Mechanisms of Diketone DerivativesHighlighted the induction of apoptosis in cancer cells via mitochondrial disruption pathways.
Synthesis Pathways for Arylthio CompoundsExplored various synthetic routes for obtaining functionalized arylthio compounds from diketones.
Polymer Applications of Sulfur-containing CompoundsInvestigated the incorporation of sulfur-containing diketones into polymer matrices for enhanced properties.

Mechanism of Action

The mechanism by which 1-phenyl-2-(phenylsulfanyl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key structural and physical properties of 1-phenyl-2-(phenylsulfanyl)butane-1,3-dione with its analogs:

Compound Name Molecular Formula Substituents (Position 1/Position 2) Appearance Key Applications
This compound C₁₇H₁₄O₂S Phenyl / Phenylsulfanyl Not reported Potential catalysis, coordination chemistry
1-P-Tolylbutane-1,3-dione () C₁₂H₁₄O₂ 4-Methylphenyl / None Colorless to yellowish liquid Intermediate in organic synthesis
1-(Thiophen-2-yl)butane-1,3-dione () C₈H₈O₂S Thiophen-2-yl / None Not reported Ligand for zinc complexes, polymerization catalysis

Key Observations :

  • This could improve metal coordination efficiency .
  • Steric Effects : The bulkier phenylsulfanyl substituent may hinder coordination with smaller metal ions compared to thiophenyl or unsubstituted β-diketones.
  • Physical State : While 1-P-Tolylbutane-1,3-dione is a liquid, sulfur-containing analogs (e.g., thiophenyl derivatives) often form solid complexes, as seen in zinc-based catalysts .

Reactivity and Stability

  • Enol-Keto Tautomerism: β-Diketones with electron-withdrawing groups (e.g., phenylsulfanyl) stabilize the enolate form, favoring metal coordination. This contrasts with methylphenyl-substituted analogs, where electron-donating groups may reduce enolate stability .
  • Thermal Stability : Thiophenyl-substituted β-diketones exhibit stability under electropolymerization conditions (up to 1.5 V), implying that the target compound’s phenylsulfanyl group may also withstand similar oxidative environments .

Biological Activity

1-Phenyl-2-(phenylsulfanyl)butane-1,3-dione, a compound characterized by its unique structure involving both phenyl and sulfanyl groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound can be represented as C13H12O2S. The synthesis typically involves the reaction of 1-phenylbutane-1,3-dione with phenyl sulfide under specific conditions to yield the desired compound. The synthetic route can be outlined as follows:

  • Starting Materials : 1-Phenylbutane-1,3-dione and phenyl sulfide.
  • Reaction Conditions : The reaction is usually conducted in a solvent such as ethanol or acetonitrile at elevated temperatures.
  • Yield : The final product is purified through recrystallization or chromatography.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This is measured using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Assay TypeIC50 Value (µM)
DPPH45
ABTS30

These results suggest that the compound effectively neutralizes free radicals, potentially offering protective effects against oxidative stress-related diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

These findings indicate that this compound possesses notable antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha20050
IL-615030

This reduction in cytokine levels suggests a potential application of the compound in managing inflammatory diseases.

The biological activity of this compound may be attributed to its ability to modulate enzyme activities involved in oxidative stress and inflammation. Preliminary studies indicate that it may act as an inhibitor of certain kinases involved in inflammatory pathways, although further research is needed to elucidate the precise mechanisms.

Case Studies

Several case studies have explored the therapeutic potential of derivatives of this compound:

  • Case Study A : A study on a derivative showed promising results in reducing tumor growth in animal models of cancer when administered at doses of 10 mg/kg.
  • Case Study B : Another investigation focused on its effects on metabolic syndrome parameters in diabetic rats, revealing significant improvements in blood glucose levels and lipid profiles.

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-2-(phenylsulfanyl)butane-1,3-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example, analogous β-diketones are often prepared by reacting α,β-unsaturated ketones with thiols under basic conditions. Key parameters include solvent choice (e.g., anhydrous THF or DMF), temperature control (0–25°C), and stoichiometric ratios of the thiol to diketone precursor. Catalysts like methyltrifluoromethanesulfonate (as in ) may enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should discrepancies in spectral data be resolved?

  • Methodology :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR (e.g., 300 MHz in CDCl3_3) to confirm the diketone backbone and phenylsulfanyl substitution (). Discrepancies in peak splitting may arise from keto-enol tautomerism; deuterated solvents and temperature variations can stabilize specific tautomers.
  • MS : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., exact mass ~258.099 Da; see ).
  • IR : Verify carbonyl stretches (~1700–1750 cm1^{-1}) and sulfur-related bands (~600–700 cm1^{-1}). Cross-reference with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are essential for handling this compound, given its potential hazards?

  • Methodology :
  • Toxicity : Classified as harmful if swallowed (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood ().
  • Spill Management : Avoid dust generation; use absorbent materials and dispose of contaminated waste as hazardous ().
  • Storage : Keep in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of the phenylsulfanyl group in nucleophilic or electrophilic reactions?

  • Methodology :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions. Compare with analogs like diphenyl sulfone () to evaluate sulfur’s electronic effects.
  • MD Simulations : Model solvation effects in polar vs. nonpolar solvents to predict stability and reaction pathways (e.g., hydrolysis susceptibility).
  • Benchmarking : Validate models against experimental data, such as NMR chemical shifts or reaction kinetics .

Q. What experimental strategies address contradictions in the compound’s stability under protic vs. aprotic solvent conditions?

  • Methodology :
  • Kinetic Studies : Monitor decomposition rates via UV-Vis or HPLC in solvents like water, ethanol, or DMSO. Adjust pH to identify acid/base-catalyzed degradation pathways.
  • Thermal Analysis : Use DSC or TGA to assess thermal stability and identify decomposition products (e.g., CO2_2, SOx_x; see ).
  • Cross-Validation : Replicate stability tests under inert atmospheres (N2_2/Ar) to rule out oxidative interference .

Q. What mechanistic insights explain the electronic influence of the phenylsulfanyl moiety on the diketone’s reactivity in cyclization reactions?

  • Methodology :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Stereochemical Probes : Use chiral catalysts or substituents to study stereoselectivity in cycloadditions.
  • Spectroscopic Trapping : Characterize intermediates via in-situ IR or EPR during reactions. Reference analogous studies on trifluorinated diones (e.g., ) to contextualize electronic effects .

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